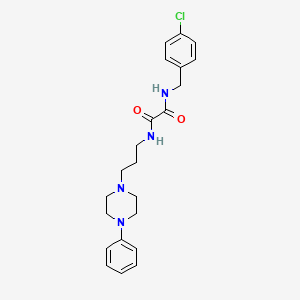

N1-(4-氯苄基)-N2-(3-(4-苯基哌嗪-1-基)丙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

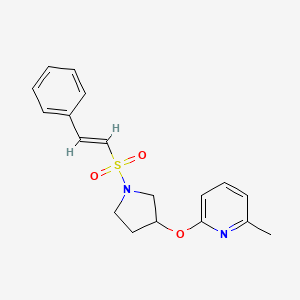

“N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and is known to modulate pharmacokinetic properties . The compound also contains a benzyl group and an oxalamide group, which may contribute to its chemical properties and potential biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule, as well as its molecular weight.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The piperazine ring, for example, is known to undergo reactions with acids and bases, and can also participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could make the compound basic, while the oxalamide group could allow for hydrogen bonding .科学研究应用

抗惊厥活性

一项关于从 2-(2,5-二氧代吡咯烷-1-基)丙酰胺和丁酰胺衍生的新型杂化化合物的构型、合成和抗惊厥活性的研究重点介绍了 27 种新型 1-(4-苯基哌嗪-1-基)或 1-(吗啉-4-基)-(2,5-二氧代吡咯烷-1-基)丙酰胺和丁酰胺作为潜在的新型杂化抗惊厥剂的开发。这些化合物被合成以结合来自众所周知的抗癫痫药物的化学片段。其中,特定化合物在临床前癫痫模型中显示出广泛的活性谱,而不会损害运动协调,表明它们具有作为更安全的抗惊厥剂的潜力,与一些临床上相关的抗癫痫药物相比,具有更高的保护指数 (Kamiński 等,2015)。

合成方法

关于由 3-(2-硝基芳基)环氧乙烷-2-羧酰胺合成二和一草酰胺的研究揭示了一种新颖的一锅合成方法,为苯胺酸衍生物和草酰胺提供了一种新的有用公式。该方法展示了该化合物在促进高效和高产合成过程中的作用 (Mamedov 等,2016)。

催化应用

一项关于 [PdCl2(L)] 配合物(其中 L 是吡啶并吡唑配体)的研究展示了它们在 Heck 反应中作为预催化剂的用途。这项研究提供了对 N1 上取代基(例如羟乙基)的变化如何显着影响这些配合物在催化反应中的功效的见解,突出了分子结构在催化性能中的重要性 (Montoya 等,2008)。

化学相互作用和稳定性

对(杂)芳基氯化物和酰胺的铜催化偶联反应的研究已将 Cu2O/N,N'-双(噻吩-2-基甲基)草酰胺确定为一种有效的催化剂体系。这项研究强调了该化合物在一系列功能化的(杂)芳基氯化物和芳香族和脂肪族伯酰胺中的适用性,突出了其在促进 Goldberg 酰胺化中的多功能性和效率 (De 等,2017)。

作用机制

Target of Action

The primary targets of N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide are oxidoreductase proteins . These proteins play a crucial role in biological systems as they catalyze oxidation-reduction reactions, which involve the transfer of electrons from a reductant (electron donor) to an oxidant (electron acceptor).

Mode of Action

The compound interacts with its targets, the oxidoreductase proteins, through a process known as molecular docking . This interaction can lead to changes in the protein’s function, potentially inhibiting or enhancing its activity. The specific changes resulting from this interaction depend on the structure of the compound and the protein, as well as the nature of the binding site.

Biochemical Pathways

While the exact biochemical pathways affected by this compound are not fully understood, it is known that oxidoreductase proteins are involved in a wide range of biological processes. These include cellular respiration, detoxification, and the breakdown of sugars and fats. Therefore, the compound’s interaction with these proteins could potentially affect these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with the oxidoreductase proteins. If the compound inhibits the proteins’ activity, it could potentially disrupt the processes they are involved in, leading to various cellular effects .

属性

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c23-19-9-7-18(8-10-19)17-25-22(29)21(28)24-11-4-12-26-13-15-27(16-14-26)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDZRINQTOBJGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2783320.png)

![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2783321.png)

![4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2783325.png)

![N-Methyl-N-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783326.png)

![2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2783328.png)

![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)

![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2783342.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2783343.png)